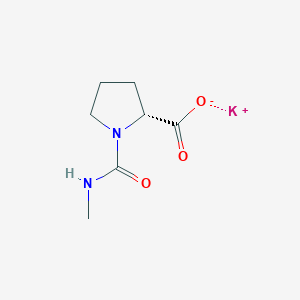

potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C7H11KN2O3 and its molecular weight is 210.274. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

A study by Palmer et al. (2007) explores the synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, highlighting the role of carboxamide residues for improved in vivo activity and favorable physicochemical properties. This research emphasizes the substance's utility in developing potassium-competitive acid blockers (P-CABs) for potential therapeutic applications (Palmer et al., 2007).

Advancements in Battery Technology

Li et al. (2020) report on a nanostructured potassium-organic framework utilized as an effective anode for potassium-ion batteries, showcasing enhanced capacity, stability, and cycle life. This study underlines the compound's significance in improving the performance of organic potassium-ion batteries (Li et al., 2020).

Potassium Channel Openers

Research by Brown et al. (1993) focuses on the synthesis and biological activities of compounds derived from potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate, identifying new potassium channel openers. These compounds show promise as antihypertensive and antianginal agents, contributing significantly to cardiovascular drug development (Brown et al., 1993).

Organic Synthesis and Chemical Reactions

Maury and Clayden (2015) present a study on α-quaternary proline derivatives through intramolecular diastereoselective arylation, demonstrating the compound's utility in the synthesis of bicyclic α-aryl hydantoin derivatives. This work is crucial for the development of new synthetic routes in organic chemistry (Maury & Clayden, 2015).

Catalysis and Carbon Dioxide Utilization

Zhang et al. (2018) highlight the use of potassium carbonate as a catalyst for the direct synthesis of carbamates from amine, silicate ester, and carbon dioxide. This research provides a greener alternative for carbamate synthesis, emphasizing the compound's role in sustainable chemistry (Zhang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing a significant role in pharmaceutical applications .

Mode of Action

Pyrrolidine derivatives, in general, are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating the activity of the target .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a wide range of biochemical pathways, influencing various physiological processes .

Result of Action

Similar compounds are known to induce various cellular responses, including signal transduction, gene expression modulation, and cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate . These factors can affect the compound’s interaction with its targets, its stability, and its overall effectiveness.

This compound, like other pyrrolidine derivatives, holds promise in the field of drug discovery and development .

Properties

IUPAC Name |

potassium;(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBARLXWYVZQKG-NUBCRITNSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCCC1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)N1CCC[C@@H]1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)

![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)

![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)